4-methyl-N-{4-[(methylcarbamothioyl)amino]phenyl}benzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-(4-{[(METHYLAMINO)CARBOTHIOYL]AMINO}PHENYL)-1-BENZENESULFONAMIDE typically involves multiple steps, including the reaction of 4-methylbenzenesulfonyl chloride with 4-aminophenylthiourea under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-(4-{[(METHYLAMINO)CARBOTHIOYL]AMINO}PHENYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
4-METHYL-N-(4-{[(METHYLAMINO)CARBOTHIOYL]AMINO}PHENYL)-1-BENZENESULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-METHYL-N-(4-{[(METHYLAMINO)CARBOTHIOYL]AMINO}PHENYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 4-METHYL-N-(4-(((4-METHYLPHENYL)SULFONYL)AMINO)PHENYL)BENZENESULFONAMIDE
- 4-Amino-N-(3-methyl-5-isoxazolyl)benzenesulfonamide
Uniqueness
4-METHYL-N-(4-{[(METHYLAMINO)CARBOTHIOYL]AMINO}PHENYL)-1-BENZENESULFONAMIDE is unique due to its specific chemical structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H17N3O2S2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-methyl-3-[4-[(4-methylphenyl)sulfonylamino]phenyl]thiourea |
InChI |
InChI=1S/C15H17N3O2S2/c1-11-3-9-14(10-4-11)22(19,20)18-13-7-5-12(6-8-13)17-15(21)16-2/h3-10,18H,1-2H3,(H2,16,17,21) |
InChI Key |
NFCNDNDWVXMJKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=S)NC |
Origin of Product |
United States |
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